molecular formula C12H24N2O2 B12935780 tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate

tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B12935780
M. Wt: 228.33 g/mol
InChI Key: NJBGCEIHJGURNN-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve multiple steps, including protection and deprotection of functional groups, to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
  • tert-Butyl (3R,4S)-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1

InChI Key

NJBGCEIHJGURNN-ZJUUUORDSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1NC)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1NC)C(=O)OC(C)(C)C

Origin of Product

United States

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